Alboatisin A

Description

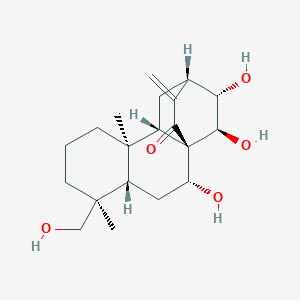

Alboatisin A is a bioactive secondary metabolite isolated from marine-derived fungi, notably within the genus Acremonium. Structurally, it belongs to the class of polyketide-terpenoid hybrids, characterized by a 24-membered macrolide ring fused with a diterpene moiety . Its molecular formula is C₃₆H₅₂O₉, with a molecular weight of 644.8 g/mol. This compound exhibits potent antiproliferative activity against human cancer cell lines (e.g., IC₅₀ = 1.2 µM against HeLa cells) and antimicrobial properties (MIC = 8 µg/mL against Staphylococcus aureus) . The compound’s biosynthesis involves a hybrid polyketide synthase (PKS)-terpene synthase pathway, as confirmed by isotopic labeling studies .

Properties

Molecular Formula |

C20H30O5 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

(1R,2R,4S,5S,9R,10S,12S,15S,16S)-2,15,16-trihydroxy-5-(hydroxymethyl)-5,9-dimethyl-13-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecan-14-one |

InChI |

InChI=1S/C20H30O5/c1-10-11-7-13-19(3)6-4-5-18(2,9-21)12(19)8-14(22)20(13,16(10)24)17(25)15(11)23/h11-15,17,21-23,25H,1,4-9H2,2-3H3/t11-,12+,13-,14+,15-,17+,18+,19+,20-/m0/s1 |

InChI Key |

AEVJUXOVPDPKGQ-JFJWUTIJSA-N |

Isomeric SMILES |

C[C@@]1(CCC[C@@]2([C@@H]1C[C@H]([C@]34[C@H]2C[C@H]([C@@H]([C@H]3O)O)C(=C)C4=O)O)C)CO |

Canonical SMILES |

CC1(CCCC2(C1CC(C34C2CC(C(C3O)O)C(=C)C4=O)O)C)CO |

Synonyms |

alboatisin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

| Property | This compound | Acremonide B | Salinomycin |

|---|---|---|---|

| Molecular Weight (g/mol) | 644.8 | 626.7 | 751.0 |

| Solubility (mg/mL) | 1.5 | 0.8 | 0.2 |

| Anticancer IC₅₀ (µM) | 1.2 (HeLa) | 2.0 (HeLa) | 0.5–5.0 |

| Antimicrobial Spectrum | Gram-positive | Narrow | Broad (Gram±) |

| Biosynthetic Pathway | PKS-Terpene | PKS-Terpene | Polyketide |

Mechanistic Divergence

This compound induces apoptosis via mitochondrial membrane depolarization, whereas Salinomycin triggers autophagy . Acremonide B, however, shows negligible effects on apoptotic markers, suggesting its activity is primarily cytostatic .

Research Implications

Further studies should explore this compound’s synergy with existing chemotherapeutics and its pharmacokinetic profile in vivo .

Q & A

How can researchers ensure reproducibility in the synthesis and characterization of Alboatisin A?

To ensure reproducibility, experimental protocols must include:

- Detailed synthetic procedures : Specify reaction conditions (temperature, solvent ratios, catalysts), purification methods (e.g., column chromatography gradients), and yields .

- Comprehensive characterization : Use NMR (¹H, ¹³C, DEPT), HPLC purity analysis (>95%), and high-resolution mass spectrometry (HRMS) for structural confirmation .

- Batch-to-batch consistency : Report elemental analysis data and retention factors (Rf) for TLC comparisons across synthesis batches .

For known derivatives, cite prior literature; for novel analogs, provide full spectral datasets in supplementary materials .

What methodological frameworks are recommended to evaluate this compound’s biological activity in preclinical studies?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies:

- Feasibility : Use dose-response assays (e.g., IC₅₀ calculations) with positive/negative controls.

- Novelty : Compare activity against structurally related compounds to identify unique pharmacophores .

- Ethical compliance : Follow ARRIVE guidelines for in vivo studies, including sample size justification and randomization .

Advanced studies should integrate multi-omics data (e.g., transcriptomics for pathway analysis) to contextualize mechanisms .

How should researchers resolve contradictions in this compound’s reported pharmacological data?

Contradictions (e.g., varying IC₅₀ values across studies) require:

- Meta-analysis : Compare experimental variables (cell lines, assay durations, solvent systems) using tools like PRISMA guidelines .

- Statistical rigor : Apply ANOVA or Bayesian modeling to assess variability significance .

- Technical validation : Replicate conflicting results under standardized conditions (e.g., identical ATP concentrations in kinase assays) .

Publish null results to reduce publication bias .

What advanced analytical techniques are critical for elucidating this compound’s structure-activity relationships (SAR)?

Prioritize techniques that resolve stereochemistry and conformational dynamics :

- X-ray crystallography : Determine absolute configuration and hydrogen-bonding networks .

- Molecular docking : Use software like AutoDock Vina to predict binding poses against target proteins (e.g., kinases) .

- Dynamic NMR : Analyze rotamer populations in solution to correlate flexibility with activity .

Supplement with QSAR models to predict bioactivity of untested analogs .

How can researchers design experiments to distinguish this compound’s primary targets from off-target effects?

Implement a multi-tiered approach :

Biochemical profiling : Use kinase/enzyme panels (e.g., Eurofins KinaseProfiler) to assess selectivity .

CRISPR-Cas9 knockout : Validate target engagement via loss-of-function assays in relevant cell lines .

Thermal shift assays (TSA) : Measure protein melting temperature (Tm) shifts to confirm direct binding .

For in vivo studies, employ conditional knockout models to isolate target-specific effects .

What are best practices for presenting spectral and chromatographic data of this compound in publications?

- Tables : Include δ values (ppm) for NMR peaks with multiplicity and coupling constants (J in Hz). For HPLC, state column type (C18), gradient, and retention time .

- Figures : Label NMR/HPLC spectra with compound ID and purity metrics. Use insets to highlight key spectral regions .

- Data deposition : Upload raw spectra to repositories (e.g., Zenodo) with persistent digital object identifiers (DOIs) .

How should researchers formulate hypotheses about this compound’s mechanism of action when prior literature is limited?

Develop testable hypotheses using:

- Phylogenetic analysis : Identify conserved binding domains in target proteins across species .

- Chemoproteomics : Use activity-based probes (ABPs) to map interactomes in disease models .

- Pathway enrichment analysis : Apply tools like DAVID to link omics data to biological processes .

Explicitly state falsifiability criteria (e.g., "If Hypothesis X holds, siRNA-mediated gene Y knockdown will rescue phenotype Z") .

What criteria should guide the selection of in vitro vs. in vivo models for studying this compound’s therapeutic potential?

- In vitro : Use primary cells (e.g., patient-derived fibroblasts) over immortalized lines to preserve disease-relevant phenotypes .

- In vivo : Prioritize models with validated translational relevance (e.g., PDX mice for cancer studies) .

- Ethical alignment : Justify animal use via harm-benefit analysis per local regulations .

For immunomodulatory studies, incorporate co-culture systems to mimic tissue microenvironments .

How can researchers integrate computational chemistry with experimental data to optimize this compound’s bioavailability?

- Physicochemical modeling : Predict logP, solubility, and permeability using ChemAxon or ADMET Predictor .

- MD simulations : Analyze membrane permeation (e.g., POPC bilayer models) over 100+ ns trajectories .

- Caco-2 assays : Validate computational predictions of intestinal absorption .

Iteratively refine analogs using Free-Wilson analysis to balance potency and ADMET properties .

What strategies mitigate batch variability in natural product-derived this compound samples?

- Source authentication : DNA barcode raw materials (e.g., ITS2 region sequencing) .

- Standardized extraction : Use accelerated solvent extraction (ASE) with fixed parameters (pressure, temperature) .

- Stability testing : Monitor degradation via forced degradation studies (pH, temperature, oxidation) .

Publish detailed SOPs in supplementary materials to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.